Tert-butyl 6-ethynyl-2,3-dihydroindole-1-carboxylate
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Overview
Description
Tert-butyl 6-ethynyl-2,3-dihydroindole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl group, an ethynyl group, and a dihydroindole core, making it a versatile molecule for various chemical reactions and applications .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been used as biologically active compounds for the treatment of various disorders in the human body . They play a significant role in cell biology and have shown various biologically vital properties .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . These interactions can lead to the treatment of various disorders, including cancer cells and microbes .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the bioavailability of a compound .
Result of Action
Indole derivatives are known to have various biologically vital properties, indicating that they can have significant molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Indole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific conditions and the presence of other molecules .
Cellular Effects
Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Tert-butyl 6-ethynyl-2,3-dihydroindole-1-carboxylate at different dosages in animal models have not been reported yet. Future studies will be needed to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Subcellular Localization
Future studies will need to identify any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-ethynyl-2,3-dihydroindole-1-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of an aryl or vinyl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Protection of the Indole Nitrogen: The indole nitrogen is protected using tert-butyl chloroformate to form the tert-butyl carbamate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Sonogashira coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-ethynyl-2,3-dihydroindole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The indole core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Tert-butyl 6-ethynyl-2,3-dihydroindole-1-carboxylate has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl indoline-1-carboxylate: Similar structure but lacks the ethynyl group.
6-ethynyl-2,3-dihydroindole-1-carboxylate: Similar structure but lacks the tert-butyl group.
Uniqueness
Tert-butyl 6-ethynyl-2,3-dihydroindole-1-carboxylate is unique due to the presence of both the tert-butyl and ethynyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
tert-butyl 6-ethynyl-2,3-dihydroindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-5-11-6-7-12-8-9-16(13(12)10-11)14(17)18-15(2,3)4/h1,6-7,10H,8-9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYYJTJLLOOCDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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